4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

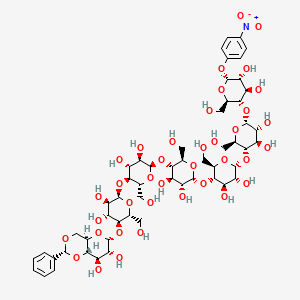

4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside (CAS# 109055-07-4) is an alkyl glycoside with oligomeric head groups . It is a high-quality and highly purified chemical used in the diagnosis of carbohydrate fermentation . It is a chromogenic substrate that can be used to test for the presence of enzymes such as α-amylase, β-amylase, and α-glucosidase .

Molecular Structure Analysis

The molecular formula of 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside is C55H79NO38 . The molecular weight is 1362.21 g/mol . The IUPAC name and the SMILES string provide more details about its molecular structure .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside include a density of 1.79±0.1 g/cm3 and a pKa of 12.43±0.70 .Scientific Research Applications

Enzyme Substrate

“4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside” is a chromogenic substrate that can be used to test for the presence of enzymes such as α-amylase, β-amylase, and α-glucosidase . This makes it a valuable tool in enzymology research.

Carbohydrate Fermentation Diagnosis

This compound is used in the diagnosis of carbohydrate fermentation . It can help identify and differentiate bacterial species based on their ability to ferment carbohydrates.

Amylase Activity Study

It is used in the study of amylase activity . Amylases are enzymes that break down starch into sugars and play a crucial role in various biological systems.

Endo-Acting α-Amylase Substrate

The compound serves as a substrate for endo-acting α-amylase . It is not hydrolyzed by exo-acting enzymes such as amyloglucosidase, α-glucosidase, or β-amylase .

Pharmaceutical Research

This compound serves as a valuable tool in pharmaceutical research . It allows researchers to scrutinize the impact of distinct pharmaceuticals or therapeutic approaches on a myriad of afflictions .

Chemical Synthesis

It is used as a reagent for chemical synthesis . This highlights its importance in the field of synthetic chemistry.

Mechanism of Action

4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside is used in the study of amylase activity . It reacts with enzymes such as α-amylase, β-amylase, and α-glucosidase to produce a color change from yellow to blue . It is also a fluorogenic substrate that can be used to measure the activity of β-galactosidase .

Safety and Hazards

properties

IUPAC Name |

(2R,4aR,6R,7R,8R,8aS)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H79NO38/c57-10-20-41(27(63)34(70)49(81-20)80-19-8-6-18(7-9-19)56(77)78)89-50-35(71)28(64)42(21(11-58)82-50)90-51-36(72)29(65)43(22(12-59)83-51)91-52-37(73)30(66)44(23(13-60)84-52)92-53-38(74)31(67)45(24(14-61)85-53)93-54-39(75)32(68)46(25(15-62)86-54)94-55-40(76)33(69)47-26(87-55)16-79-48(88-47)17-4-2-1-3-5-17/h1-9,20-55,57-76H,10-16H2/t20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49+,50-,51-,52-,53-,54-,55-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJLWZRXMYZWON-NZYRJBJVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9=CC=C(C=C9)[N+](=O)[O-])CO)CO)CO)CO)CO)CO)O)O)OC(O1)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)OC9=CC=C(C=C9)[N+](=O)[O-])CO)CO)CO)CO)CO)CO)O)O)O[C@@H](O1)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H79NO38 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1362.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.